Keto-Enol Equilibrium: Ring Size Effect
The keto-enol equilibrium is a critical determinant of reactivity for β-keto acids. In aqueous solution, 2-oxocyclopentanecarboxylic acid exhibits a keto-enol equilibrium constant (pKE) of 2.51 for its unionized form, corresponding to an enol content of approximately 0.31% [1]. In stark contrast, the direct six-membered ring analog, 2-oxocyclohexanecarboxylic acid, has a measured pKE of 1.27, yielding an enol content of approximately 5.4% [2]. This represents a more than 17-fold higher equilibrium enol concentration for the cyclohexanone derivative.
| Evidence Dimension | Keto-enol equilibrium constant (pKE) and calculated enol percentage |
|---|---|
| Target Compound Data | pKE = 2.51 (Enol % ≈ 0.31%) |
| Comparator Or Baseline | 2-Oxocyclohexanecarboxylic acid: pKE = 1.27 (Enol % ≈ 5.4%) |
| Quantified Difference | 17.4-fold higher enol content for the 6-membered ring analog |
| Conditions | Aqueous solution, 25°C, unionized carboxylic acid form |
Why This Matters
A 17-fold difference in enol content directly impacts the kinetics and product distribution of enol-dependent reactions, such as halogenation, alkylation, or certain cycloadditions, making the compounds non-interchangeable for these applications.
- [1] Chiang, Y., Kresge, A. J., Nikolaev, V. A., & Popik, V. V. (1997). The 2-Oxocyclopentanecarboxylic Acid Keto−Enol System in Aqueous Solution: Generation of the Enol by Hydration of an Acylketene. Journal of the American Chemical Society, 119(46), 11183–11190. View Source
- [2] Chang, J. A., Kresge, A. J., & Yin, Y. (2003). The 2-oxocyclohexanecarboxylic acid keto-enol system in aqueous solution. Journal of the American Chemical Society, 125(21), 6478–6484. View Source
